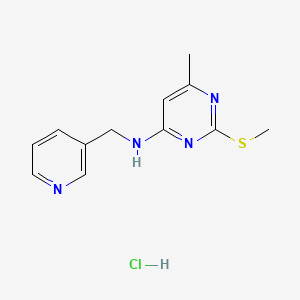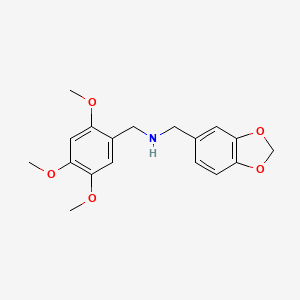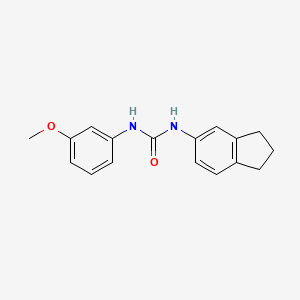
6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely studied for its scientific research applications. This compound is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and other animals. Despite its toxicity, MPTP hydrochloride has been used extensively in research to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
作用机制
The mechanism of action of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride involves the conversion of the compound to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride are well-documented. This compound selectively destroys dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. The loss of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is associated with a range of motor and non-motor symptoms, including tremors, rigidity, bradykinesia, and cognitive impairment.
实验室实验的优点和局限性
The use of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride in laboratory experiments has several advantages and limitations. One advantage is that this compound selectively destroys dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms of Parkinson's disease. Another advantage is that 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride is relatively easy to synthesize and is widely available. However, one limitation is that this compound is highly toxic and must be handled with extreme care. Another limitation is that the effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride on the brain are irreversible, making it difficult to study the long-term effects of this compound.
未来方向
There are several future directions for research involving 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride. One direction is to develop new treatments for Parkinson's disease based on a better understanding of the mechanisms underlying this condition. Another direction is to use 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride to study the effects of environmental toxins on the brain and to develop new strategies for preventing or treating neurodegenerative diseases. Finally, future research could focus on developing new compounds that selectively target dopaminergic neurons in the brain, without the toxic effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride.
合成方法
The synthesis of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride involves several steps, including the reaction of 3-pyridinylmethylamine with 2-bromo-6-methylthiopyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with hydrochloric acid. This synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride has been extensively used in scientific research to study the mechanisms of Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. By studying the effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride on the brain, researchers have been able to gain a better understanding of the mechanisms underlying Parkinson's disease and to develop new treatments for this condition.
属性
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S.ClH/c1-9-6-11(16-12(15-9)17-2)14-8-10-4-3-5-13-7-10;/h3-7H,8H2,1-2H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUMQPJRIAERKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)

![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)